molecular formula C38H45N7O6S B12832221 Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate

Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate

Cat. No.: B12832221
M. Wt: 727.9 g/mol
InChI Key: NEWWHYDSSALEAU-UHFFFAOYSA-N
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Description

Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core, which is often found in biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate likely involves multiple steps, including the formation of the pyrimidine ring, the introduction of the indole moiety, and the attachment of various functional groups. Typical reaction conditions might include:

    Formation of the Pyrimidine Ring: This could involve the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the Indole Moiety: This step might require a coupling reaction, such as a Suzuki or Heck reaction.

    Functional Group Modifications: Various functional groups can be introduced or modified using standard organic synthesis techniques, such as amide bond formation, sulfonation, and methylation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling Up Reactions: Ensuring that reactions can be performed on a large scale without significant loss of yield or purity.

    Purification Techniques: Using methods such as crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions could be used to alter specific functional groups, such as nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents and conditions for these reactions might include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential biological activity, such as its ability to interact with specific enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to act as an inhibitor or activator of specific biological pathways.

Industry

In industry, it might be used in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrimidine derivatives or molecules with similar functional groups. Examples could include:

    Pyrimidine Derivatives: Such as 5-fluorouracil or cytosine.

    Indole Derivatives: Such as tryptophan or indomethacin.

Uniqueness

The uniqueness of Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate lies in its specific combination of functional groups and structural features, which might confer unique biological or chemical properties.

Properties

Molecular Formula

C38H45N7O6S

Molecular Weight

727.9 g/mol

IUPAC Name

propan-2-yl 2-[5-[3-(benzenesulfonyl)propanoylamino]-4-[2-(dimethylamino)ethyl-methylamino]-2-methoxyanilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C38H45N7O6S/c1-25(2)51-37(47)28-23-39-38(42-36(28)29-24-45(6)32-16-12-11-15-27(29)32)41-31-21-30(33(22-34(31)50-7)44(5)19-18-43(3)4)40-35(46)17-20-52(48,49)26-13-9-8-10-14-26/h8-16,21-25H,17-20H2,1-7H3,(H,40,46)(H,39,41,42)

InChI Key

NEWWHYDSSALEAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)CCS(=O)(=O)C5=CC=CC=C5)N(C)CCN(C)C)OC

Origin of Product

United States

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